N-(5-METHYL-12-OXAZOL-3-YL)-2-(1-METHYL-1H-INDOL-3-YL)-2-OXOACETAMIDE
Overview
Description
N-(5-METHYL-12-OXAZOL-3-YL)-2-(1-METHYL-1H-INDOL-3-YL)-2-OXOACETAMIDE is a synthetic organic compound that belongs to the class of oxazole and indole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-METHYL-12-OXAZOL-3-YL)-2-(1-METHYL-1H-INDOL-3-YL)-2-OXOACETAMIDE typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized via cyclization reactions involving appropriate precursors such as amino acids or nitriles.
Indole Derivative Preparation: The indole moiety can be prepared through Fischer indole synthesis or other methods involving the cyclization of phenylhydrazines with ketones.
Coupling Reaction: The final step involves coupling the oxazole and indole derivatives through amide bond formation using reagents like carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(5-METHYL-12-OXAZOL-3-YL)-2-(1-METHYL-1H-INDOL-3-YL)-2-OXOACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving oxazole and indole derivatives.
Medicine: Potential therapeutic agent due to its biological activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-METHYL-12-OXAZOL-3-YL)-2-(1-METHYL-1H-INDOL-3-YL)-2-OXOACETAMIDE would involve its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(5-METHYL-12-OXAZOL-3-YL)-2-(1-METHYL-1H-INDOL-3-YL)-2-OXOACETAMIDE: can be compared with other oxazole and indole derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the combination of oxazole and indole rings, which may confer unique biological activities and chemical properties.
Properties
IUPAC Name |
2-(1-methylindol-3-yl)-N-(5-methyl-1,2-oxazol-3-yl)-2-oxoacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c1-9-7-13(17-21-9)16-15(20)14(19)11-8-18(2)12-6-4-3-5-10(11)12/h3-8H,1-2H3,(H,16,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLPIRVHDLKFHJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24787453 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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